Lutetium hydride (LuH3)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

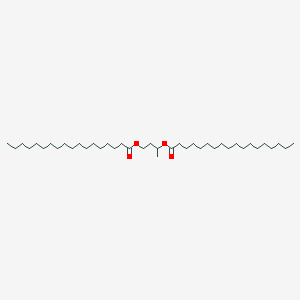

Lutetium hydride is a chemical compound consisting of lutetium and hydrogen. It is known for its unique properties and potential applications in various fields, including superconductivity and hydrogen storage. Lutetium hydride typically exists in the form of LuH3, where lutetium is in the +3 oxidation state.

Méthodes De Préparation

Lutetium hydride can be synthesized through the hydrogenation of pure lutetium metal. The process involves exposing lutetium to hydrogen gas under high pressure. One common method involves pressurizing lutetium in a dilute nitrogen or helium-rich pressure medium to around 2 gigapascals. Raman spectroscopy and x-ray diffraction are used to characterize the resulting structures .

Analyse Des Réactions Chimiques

Lutetium hydride undergoes various chemical reactions, including:

Oxidation: Lutetium hydride can react with oxygen to form lutetium oxide and water.

Reduction: It can be reduced to lutetium metal and hydrogen gas under certain conditions.

Substitution: Lutetium hydride can participate in substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxygen, reducing agents like lithium aluminum hydride, and various halogens. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Lutetium hydride has several scientific research applications:

Superconductivity: Recent studies have explored its potential as a room-temperature superconductor, especially when doped with nitrogen

Hydrogen Storage: Due to its ability to release hydrogen gas, lutetium hydride is considered a potential material for hydrogen storage applications.

Material Science: It is used in the study of high-pressure phases and the behavior of materials under extreme conditions.

Mécanisme D'action

The mechanism by which lutetium hydride exerts its effects, particularly in superconductivity, involves electron-phonon interactions. These interactions are crucial for the formation of Cooper pairs, which are responsible for superconductivity. The presence of hydrogen atoms in the lattice structure plays a significant role in these interactions .

Comparaison Avec Des Composés Similaires

Lutetium hydride can be compared with other hydrides such as:

Yttrium hydride (YH3): Similar in structure but with different superconducting properties.

Lanthanum hydride (LaH10): Known for its high-temperature superconductivity under extreme pressures.

Calcium hydride (CaH2): Used primarily for hydrogen storage but lacks superconducting properties.

Lutetium hydride is unique due to its potential for room-temperature superconductivity and its stability under high pressures .

Propriétés

IUPAC Name |

hydride;lutetium(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Lu.3H/q+3;3*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIXSCFUDICNBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

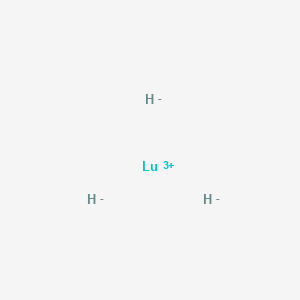

[H-].[H-].[H-].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Lu |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.991 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13598-44-2 |

Source

|

| Record name | Lutetium hydride (LuH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lutetium hydride (LuH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.